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molecular formula C6H14O4 B8311892 Hexane-1,3,4,6-tetraol

Hexane-1,3,4,6-tetraol

Cat. No. B8311892
M. Wt: 150.17 g/mol
InChI Key: ZGKLWYNGFBDSRF-UHFFFAOYSA-N
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Patent
US07838528B2

Procedure details

4-Methylmorpholine 4-oxide (50%) in water) was slowly added to a mixture of hex-3-ene-1,6-diol (7.2 g), acetone (77 ml), water (150 ml), tert-butanol (77 ml), methanesulfonamide (5.9 g) and potassium osmate (228 mg). After 12 hours, the mixture was concentrated and purified by column chromatography on silica gel (mobile phase: ethyl acetate/methanol 3:1). The product with a molecular weight of 150.18 (C6H14O4) was obtained in this way; MS (ESI): 151 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium osmate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N+]1([O-])[CH2:7][CH2:6][O:5]CC1.C(O)CC=CC[CH2:14][OH:15].[CH3:17][C:18]([CH3:20])=[O:19].CS(N)(=O)=[O:23]>O.C(O)(C)(C)C>[CH2:6]([OH:5])[CH2:7][CH:17]([OH:23])[CH:18]([OH:19])[CH2:20][CH2:14][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
7.2 g
Type
reactant
Smiles
C(CC=CCCO)O
Name
Quantity
77 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.9 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
potassium osmate
Quantity
228 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (mobile phase: ethyl acetate/methanol 3:1)
CUSTOM
Type
CUSTOM
Details
The product with a molecular weight of 150.18 (C6H14O4) was obtained in this way

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(CC(C(CCO)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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